3-[Benzyl(methyl)amino]piperidine-2,6-dione
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13(11)17/h2-6,11H,7-9H2,1H3,(H,14,16,17) |
InChI Key |
BGWZOSSNHRNGBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization of Suitable Precursors
- Starting Material: N-Benzylsuccinimide or N-benzylglutarimide derivatives.
- Reaction Conditions: Heating with acetic acid or other suitable solvents to promote cyclization.
- Outcome: Formation of the piperidine-2,6-dione ring system.
Example: Cyclization of N-benzylsuccinimide under reflux conditions in acetic acid yields the core structure, which can be further functionalized.
Method B: Direct Synthesis from 2,6-Dioxopiperidine
- Starting Material: 2,6-Dioxopiperidine derivatives.
- Reaction Conditions: Alkylation at nitrogen followed by reduction or other modifications.
Introduction of the Benzyl Group
The benzyl group can be introduced via N-alkylation :
- Reagents: Benzyl bromide or benzyl chloride.
- Conditions: Base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like DMF or acetone.
- Reaction: Nucleophilic substitution at the nitrogen atom of the piperidine ring.
Example: N-alkylation of the piperidine-2,6-dione core with benzyl bromide in the presence of K₂CO₃ at room temperature or reflux.
Introduction of the Methylamino Group
The methylamino group at the 3-position can be installed through nucleophilic substitution or reduction-aminomethylation :
Method A: Direct Amination
- Reagents: Methylamine (NH₂CH₃) or methylamine derivatives.
- Conditions: Heating in solvents like ethanol or methanol, often with catalysts or bases.
Method B: Reductive Amination
- Reagents: Formaldehyde or paraformaldehyde, methylamine, and a reducing agent such as sodium cyanoborohydride.
- Outcome: Formation of the methylamino substituent at the desired position.
Note: The position of substitution may require selective activation or protection/deprotection steps, depending on the starting material.
Optimized Synthetic Route (Proposed)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclization of N-benzylsuccinimide in acetic acid | Formation of the piperidine-2,6-dione core |
| 2 | N-alkylation with benzyl bromide, K₂CO₃, DMF | Introduction of benzyl group at nitrogen |
| 3 | Nucleophilic substitution with methylamine, reflux | Installation of methylamino group at the 3-position |
Research Data and Variations
- Patent methods suggest that similar compounds are synthesized via multi-step sequences involving cyclization, alkylation, and amination, often optimized for yield and purity.
- Asymmetric synthesis approaches are less common but can involve chiral catalysts during the hydrogenation or reduction steps to control stereochemistry.
Notes and Considerations
- Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for high yield.
- Purification typically involves recrystallization, chromatography, or extraction techniques.
Summary of Key Data
| Method | Starting Material | Key Reagents | Yield | Remarks |
|---|---|---|---|---|
| Cyclization | N-benzylsuccinimide | Acetic acid | >80% | Core formation |
| Alkylation | Piperidine-2,6-dione | Benzyl bromide, K₂CO₃ | 70-90% | Benzyl substitution |
| Amination | Methylamine | Reflux | 60-80% | Methylamino group installation |
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The compound 3-[Benzyl(methyl)amino]piperidine-2,6-dione, a piperidine-2,6-dione derivative, has applications in scientific research, particularly in the development of therapeutic agents .
Scientific Research Applications
3-[Benzyl(methyl)amino]piperidine-2,6-dione is a chemical compound with the molecular formula . Patent literature and scientific articles suggest its use as an intermediate in synthesizing complex molecules with potential therapeutic applications .
Alzheimer's Disease Therapy
Piperidine derivatives, including compounds structurally related to 3-[Benzyl(methyl)amino]piperidine-2,6-dione, have shown promise in treating Alzheimer's disease . These derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, offering antioxidant and metal chelating properties .
PROTACs and Targeted Protein Degradation
3-[Benzyl(methyl)amino]piperidine-2,6-dione derivatives are used in developing Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase . The E3 ubiquitin ligase then facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
- Targeting Ligand : Binds to the target protein.
- Degron : Binds to an E3 ligase, such as cereblon.
- Linker : Covalently connects the targeting ligand to the degron.
Role in Ubiquitin-Proteasome Pathway (UPP)
The ubiquitin-proteasome pathway (UPP) is essential for maintaining cellular homeostasis through the selective removal of damaged or misfolded proteins . The UPP regulates various cellular processes, including antigen processing, apoptosis, cell cycling, DNA repair, immune response, and neural degeneration .
- Ubiquitination : E3 ubiquitin ligases attach multiple ubiquitin molecules to a target protein.
- Proteasomal Degradation : The tagged protein is recognized and digested by the proteasome into small peptides and amino acids.
E3 Ligase Ligands
E3 ubiquitin ligases are crucial enzymes in the UPP, facilitating the ubiquitination of target proteins . They are divided into four families: HECT-domain E3s, U-box E3s, monomeric RING E3s, and multi-subunit E3s .
- Cereblon: Thalidomide binds to cereblon, leading to the development of compounds for targeted protein degradation.
- MDM2: The first E3 ligase successfully targeted with a small molecule, which ubiquitinates the tumor suppressor p53.
Synthesis of Pomalidomide Derivatives
3-Aminopiperidine-2,6-dione hydrochloride is used in synthesizing N-alkylated pomalidomide derivatives, which contain a two-carbon spacer that allows the attachment of primary amine linkers via amide bond formation .
- React 3-nitrophthalic anhydride with benzyl alcohol and benzyl bromide.
- Reduce the nitro group with stannous chloride.
- Alkylate the resulting amine group with tert-butyl bromoacetate to yield compound 25.
- Condense intermediate with 3-aminopiperidine-2,6-dione hydrochloride into an N-alkylated pomalidomide derivative 26.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]piperidine-2,6-dione involves its interaction with specific molecular targets. For example, the compound may bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The benzyl and methyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Analogues of Piperidine-2,6-dione Derivatives
Piperidine-2,6-dione derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Piperidine-2,6-dione Derivatives
*Calculated based on molecular formula C₁₃H₁₆N₂O₂.
Key Structural and Functional Differences
Substituent Chemistry and Bioactivity
- Benzyl(methyl)amino vs. Quinazoline Amino (): The quinazoline-substituted analog (318.73 Da) demonstrates anticancer activity, likely due to its ability to inhibit angiogenesis or modulate protein degradation. In contrast, the benzyl(methyl)amino group may enhance blood-brain barrier penetration due to increased lipophilicity .
- Amino-Isoindolinone Derivatives (Evidences 5, 6, 17): Compounds like 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide analog) are clinically used for multiple myeloma. The isoindolinone ring facilitates binding to cereblon, a key protein in the ubiquitination pathway, whereas the benzyl(methyl)amino group may target different pathways .
- Halogenated Derivatives (Evidences 17, 19): Bromo and fluoro substituents (e.g., 3-(4-bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) improve metabolic stability and binding affinity to targets like kinases, compared to non-halogenated analogs .
Physicochemical Properties
- Lipophilicity: The benzyl(methyl)amino group increases logP compared to hydrophilic substituents like morpholinylmethyl () or hydroxyl groups ().
- Solubility: Halogenated derivatives () exhibit lower aqueous solubility due to their hydrophobic halogens, whereas amino-substituted analogs () are more polar.
Anticancer and Immunomodulatory Activity
- The quinazoline-based analog () showed potent activity in preclinical models of solid tumors, with IC₅₀ values in the nanomolar range .
- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione () is FDA-approved for multiple myeloma, achieving 30% response rates in clinical trials .
- Morpholinylmethyl-substituted derivatives () are patented for systemic lupus erythematosus, highlighting the scaffold’s versatility .
Structure-Activity Relationships (SAR)
- Amino Group Position: Substitution at the 3-position of piperidine-2,6-dione is critical for cereblon binding in immunomodulatory drugs .
- Aromatic vs. Aliphatic Substituents: Benzyl groups enhance CNS penetration (e.g., glutethimide in ), while bulkier substituents like isoindolinone improve target specificity .
Biological Activity
3-[Benzyl(methyl)amino]piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a methylamino group. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including 3-[Benzyl(methyl)amino]piperidine-2,6-dione, exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various piperidine derivatives, finding that substitutions on the piperidine ring significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced antibacterial activity, suggesting that the benzyl group in 3-[Benzyl(methyl)amino]piperidine-2,6-dione may contribute positively to its bioactivity .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
Anticancer Properties
Emerging studies suggest that 3-[Benzyl(methyl)amino]piperidine-2,6-dione may possess anticancer properties. Research indicates that piperidine derivatives can modulate pathways involved in cancer cell proliferation and apoptosis. The compound's structural characteristics allow it to interact with cellular receptors and enzymes that regulate these pathways .
The biological activity of 3-[Benzyl(methyl)amino]piperidine-2,6-dione is primarily attributed to its interaction with specific molecular targets. The benzyl and methylamino groups enhance binding affinity to enzymes and receptors, facilitating inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases and cancer .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various piperidine derivatives, 3-[Benzyl(methyl)amino]piperidine-2,6-dione demonstrated significant inhibition against multiple bacterial strains. The study utilized a microdilution method to determine Minimum Inhibitory Concentrations (MICs), revealing that modifications on the piperidine ring could enhance antimicrobial potency .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds similar to 3-[Benzyl(methyl)amino]piperidine-2,6-dione. It was found that these compounds could effectively inhibit AChE activity in vitro, suggesting their potential utility in treating Alzheimer's disease by preventing acetylcholine breakdown .
Comparative Analysis
To better understand the biological activity of 3-[Benzyl(methyl)amino]piperidine-2,6-dione, a comparison with similar compounds is essential.
| Compound Name | Antimicrobial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| 3-[Benzyl(methyl)amino]piperidine-2,6-dione | Significant | Yes | Yes |
| Piperidine Derivative A | Moderate | No | Yes |
| Piperidine Derivative B | Low | Yes | No |
Q & A
Q. What are the recommended synthesis routes for 3-[Benzyl(methyl)amino]piperidine-2,6-dione, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like benzylamine derivatives and piperidine-2,6-dione scaffolds. Optimization can be achieved by:
- Catalyst Screening : Test transition-metal catalysts (e.g., palladium or nickel) for coupling reactions to improve yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction rates .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions while ensuring complete conversion .
Computational tools (e.g., quantum chemical calculations) can predict optimal pathways and reduce trial-and-error experimentation .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzyl-methylamino and piperidine-dione moieties. Compare peaks with reference spectra of analogous compounds .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 220–280 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry tools be integrated to predict reaction pathways and optimize synthesis conditions for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .
- Virtual Screening : Simulate crystallization conditions (e.g., solvent polarity, cooling rates) to predict polymorphic forms .
Example workflow:
Computational Prediction → Experimental Validation → Feedback Loop for Refinement [[5]]
Q. What methodologies are employed to resolve contradictions in experimental data related to the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Systematic Stability Studies : Design a factorial experiment varying pH (3–10) and temperature (25–60°C). Monitor degradation via HPLC and kinetic modeling (Table 1) .
- Cross-Validation : Confirm results using complementary techniques (e.g., FTIR for functional group stability and X-ray diffraction for crystallinity changes) .
- Statistical Analysis : Apply ANOVA to identify significant factors contributing to instability .
Q. Table 1. Hypothetical Stability Data Under Varied Conditions
| pH | Temperature (°C) | Degradation Rate (%/day) |
|---|---|---|
| 3 | 25 | 0.5 |
| 7 | 25 | 0.2 |
| 10 | 25 | 1.8 |
| 7 | 60 | 5.4 |
Q. How can polymorphic forms of this compound be systematically identified and characterized for pharmaceutical applications?
- Methodological Answer :
- Crystallization Screening : Use solvent evaporation (e.g., ethanol, acetone) or cooling crystallization to isolate polymorphs .
- X-ray Diffraction (XRD) : Compare lattice parameters and unit cell dimensions to differentiate forms .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions .
Handling & Safety Considerations
Q. What safety protocols are critical when handling 3-[Benzyl(methyl)amino]piperidine-2,6-dione in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .
- Waste Disposal : Treat as hazardous waste; incinerate via licensed facilities to prevent environmental release .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported toxicity or reactivity data for this compound?
- Methodological Answer :
- Literature Meta-Analysis : Compare studies for differences in experimental conditions (e.g., concentration, assay type) .
- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., OECD guidelines) .
- Toxicogenomics : Use in vitro cell models (e.g., HepG2) to assess cytotoxicity under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
